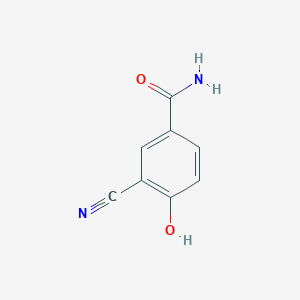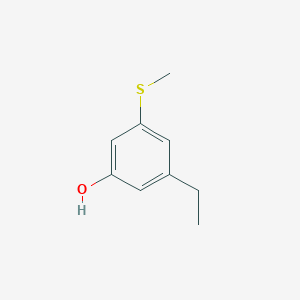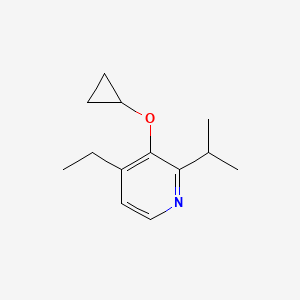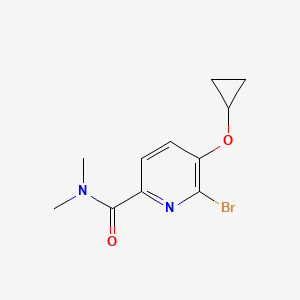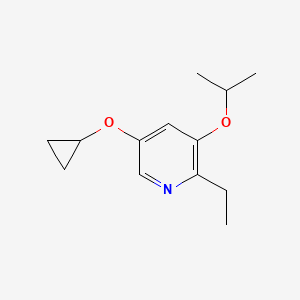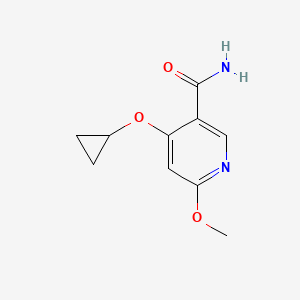
2-Chloro-4-cyclopropoxy-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-cyclopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-1-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-nitroanisole as the starting material.
Cyclopropanation: The nitro group is reduced to an amine, followed by cyclopropanation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The final step involves the methoxylation of the intermediate product using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-cyclopropoxy-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of 2-amino-4-cyclopropoxy-1-methoxybenzene.
Oxidation: Formation of 2-chloro-4-cyclopropoxybenzaldehyde.
Reduction: Formation of 2-chloro-4-cyclopropoxy-1-methoxycyclohexane.
Aplicaciones Científicas De Investigación
2-Chloro-4-cyclopropoxy-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-cyclopropoxy-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxybenzene: Lacks the cyclopropoxy group, leading to different reactivity and applications.
4-Chloro-2-methoxybenzene: Positional isomer with different chemical properties.
2-Chloro-4-cyclopropylmethoxybenzene: Similar structure but with a cyclopropylmethoxy group instead of cyclopropoxy.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
2-chloro-4-cyclopropyloxy-1-methoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
Clave InChI |
XWIXIUQUZBOZOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




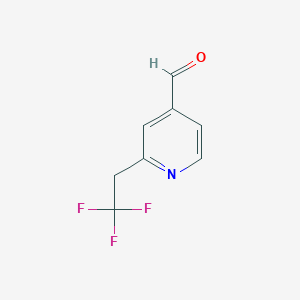
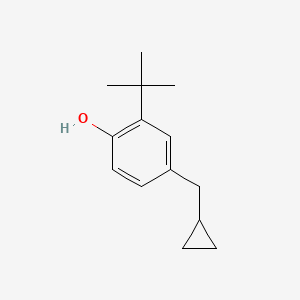

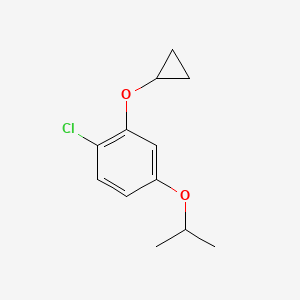
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
